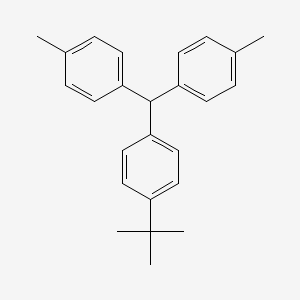

(4-tert-Butylphenyl)bis(4-methylphenyl)methane

Description

(4-tert-Butylphenyl)bis(4-methylphenyl)methane is an organic compound characterized by the presence of a tert-butyl group and two methylphenyl groups attached to a central methane carbon

Properties

Molecular Formula |

C25H28 |

|---|---|

Molecular Weight |

328.5 g/mol |

IUPAC Name |

1-[bis(4-methylphenyl)methyl]-4-tert-butylbenzene |

InChI |

InChI=1S/C25H28/c1-18-6-10-20(11-7-18)24(21-12-8-19(2)9-13-21)22-14-16-23(17-15-22)25(3,4)5/h6-17,24H,1-5H3 |

InChI Key |

LFCDNEAAIZBABE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-Butylphenyl)bis(4-methylphenyl)methane typically involves the reaction of 4-tert-butylbenzyl chloride with 4-methylphenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(4-tert-Butylphenyl)bis(4-methylphenyl)methane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding hydrocarbons.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Hydrocarbons

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

(4-tert-Butylphenyl)bis(4-methylphenyl)methane (C25H28) is a chemical compound with the PubChem CID 102293619 . It has various applications, particularly in the realm of scientific research, especially concerning mechanoresponsive materials .

Scientific Research Applications

This compound is primarily used as a stopper in rotaxane-based supramolecular mechanophores . Rotaxanes are molecules with a ring component threaded onto an axle, and bulky stoppers are added to prevent the ring from dethreading . The applications of this compound in this context are detailed below:

Mechanoresponsive Luminescence

- Role as a Bulky Stopper: this compound functions as a large stopper in rotaxanes, preventing the ring from sliding off the axle when mechanical force is applied .

- Reversible PL Changes: Rotaxanes using this compound as stoppers exhibit fully reversible mechanoresponsive luminescence. This means that the luminescence changes are only temporary and that the ring will not slide off the axle .

- Applications in Polymers: These rotaxanes are embedded in elastic polymers. When the polymer film is stretched, the bulky stoppers prevent dethreading, and the original luminescence is retained. Upon removing the force, the film returns to its original state, and the emission is quenched again .

- Comparison with Other Stoppers: Studies show that this compound, along with bis(4-methylphenyl)methane, prevents dethreading at forces experienced during the deformation of polyurethane films, unlike diphenylmethane, which allows the ring to slide off more easily .

Case Studies

- Rotaxanes in Polyurethane Films: When incorporated into polyurethane films, rotaxanes with this compound stoppers demonstrate reversible photoluminescence (PL) changes without irreversible dethreading . Cyclic tensile tests on these films showed that the intensity of emitted light in both stretched and relaxed states remained consistent over 50 cycles, indicating high stability .

- Comparative Studies: Research compares the performance of this compound against other stoppers like 1,4-di-tert-pentylbenzene and 1,4-di-tert-butylbenzene. The results indicate that the bulkiness of the stopper significantly affects the threading efficiency and mechanoresponsive luminescence .

Other potential uses

Mechanism of Action

The mechanism of action of (4-tert-Butylphenyl)bis(4-methylphenyl)methane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of the tert-butyl and methylphenyl groups can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

- Bis(4-tert-butylphenyl) phenyl phosphate

- 4-Tert-butylphenyl bis(2-methylphenyl) phosphate

Uniqueness

(4-tert-Butylphenyl)bis(4-methylphenyl)methane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Biological Activity

(4-tert-Butylphenyl)bis(4-methylphenyl)methane, a compound featuring bulky substituents that influence its biological activity, has gained attention in recent years for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological properties, including cytotoxicity, mechanisms of action, and structure-activity relationships (SARs).

Chemical Structure and Properties

The compound consists of two para-substituted phenyl groups attached to a central methane unit, characterized by the following structure:

This structural configuration contributes to its steric hindrance and lipophilicity, which can affect its interaction with biological targets.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that this compound can induce apoptosis in A549 lung carcinoma cells with an IC50 value of approximately 8.1 µM. This level of activity is comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxic Activity Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 8.1 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 10.5 | Inhibition of tubulin polymerization |

| HT-29 (Colon) | 12.0 | Cell cycle arrest at G1 phase |

The biological activity of this compound is primarily attributed to its ability to interact with cellular components and modulate signaling pathways:

- Apoptosis Induction : The compound activates caspases 3, 8, and 9, leading to programmed cell death in cancer cells .

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cell lines, effectively halting proliferation .

- Inhibition of Tubulin Polymerization : Similar to other anticancer agents, it disrupts microtubule dynamics, which is crucial for mitosis .

Structure-Activity Relationship (SAR)

The bulky substituents on the phenyl rings significantly influence the biological activity of the compound. Variations in substituent groups can lead to different interactions with target proteins:

- Substituent Effects : The introduction of electron-withdrawing groups enhances cytotoxicity by increasing the compound's ability to form hydrogen bonds with target proteins.

- Steric Hindrance : The tert-butyl group provides steric protection that may enhance selectivity towards cancer cells while sparing normal cells from toxicity .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Lung Carcinoma : A study demonstrated that this compound significantly inhibited the growth of A549 cells in a dose-dependent manner, suggesting its potential as a lead compound for lung cancer therapy .

- Breast Cancer Research : Research indicated that this compound could serve as a novel treatment option for breast cancer by targeting specific pathways involved in tumor growth and survival .

- Comparative Analysis with Other Compounds : In comparative studies, it was found that this compound exhibited superior cytotoxicity compared to other structurally similar compounds, underscoring the importance of its unique structural features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.